

# Belinostat (PXD101): A Comprehensive Technical Guide on its Discovery and Development

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#### **Abstract**

Belinostat (formerly PXD101), marketed as Beleodaq®, is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] This document provides a detailed technical overview of the discovery, development, mechanism of action, and clinical evaluation of Belinostat. It is intended for professionals in the fields of oncology research and drug development, offering in-depth information on preclinical and clinical data, experimental methodologies, and the key signaling pathways involved in its therapeutic effect.

# **Discovery and Synthesis**

The development of **Belinostat** originated from a rational drug design project in the late 1990s by Prolifix Ltd., which was later acquired by Topotarget.[2] The goal was to create a potent inhibitor of Class I and II histone deacetylases.[2] **Belinostat** is a hydroxamic acid-type HDAC inhibitor, characterized by a sulfonamide-hydroxamide structure.[3][4] This structural class is known for its ability to chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5]



Several synthetic routes for **Belinostat** have been developed. One common method starts from 3-nitrobenzaldehyde, with a key step involving the conversion of (2E)-3-(3-aminophenyl)acrylic acid methyl ester to (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation.[6] An alternative, more scalable process begins with benzaldehyde and utilizes addition with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, a Knoevenagel condensation, and final amidation with hydroxylamine to yield **Belinostat**.[7] This latter route achieved a 33% overall yield and produced the final compound with high purity.[7]

#### **Mechanism of Action**

**Belinostat** functions as a pan-HDAC inhibitor, targeting a broad range of zinc-dependent HDAC enzymes.[5] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][8] The deacetylation of histones leads to a more compact chromatin structure, which represses the transcription of certain genes.[8]

By inhibiting HDACs, **Belinostat** causes an accumulation of acetylated histones (notably H3 and H4) and other proteins.[9][10] This leads to the relaxation of chromatin, making DNA more accessible for transcription.[8][10] The result is the re-expression of epigenetically silenced genes, including tumor suppressor genes like p21 and p27.[8][10]

The downstream cellular effects of **Belinostat**'s HDAC inhibition are multifaceted and contribute to its anti-cancer activity:

- Cell Cycle Arrest: Re-expression of cell cycle regulators like p21 leads to cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8][9][10]
- Induction of Apoptosis: Belinostat induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[10][11] This leads to the activation of caspases, which execute apoptosis.[8][10]
- Inhibition of Angiogenesis: Belinostat has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][12]
- Modulation of Signaling Pathways: **Belinostat** influences several key signaling pathways involved in cancer progression. It has been shown to inactivate the Wnt/β-catenin pathway

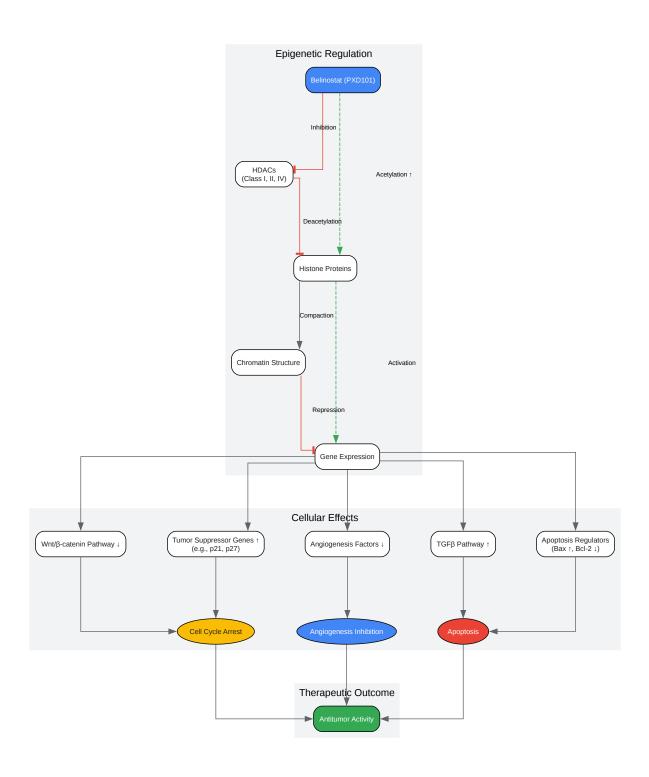




and activate the PKC pathway in breast cancer cells.[11] In colon cancer, it can reactivate the Transforming Growth Factor  $\beta$  (TGF $\beta$ ) signaling pathway, leading to the repression of the anti-apoptotic protein survivin.[13]

# **Signaling Pathway Diagram**





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Caption: Belinostat's mechanism of action.



# **Preclinical Development**

**Belinostat** demonstrated significant antitumor activity in a wide range of preclinical studies, both in vitro and in vivo.

#### In Vitro Studies

**Belinostat** has shown cytotoxic effects across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the assay used.

Table 1: In Vitro Activity of Belinostat in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 (μM)	Reference(s)
HeLa	Cervical Cancer	HDAC Enzyme Assay	0.027	[14]
A2780	Ovarian	Clonogenic	0.2 - 0.66	[9]
HCT116	Colon	Clonogenic	0.2 - 0.66	[9]
HT29	Colon	Clonogenic	0.2 - 0.66	[9]
MCF7	Breast	Clonogenic	0.2 - 0.66	[9]
PC3	Prostate	Clonogenic	0.2 - 0.66	[9]
5637	Bladder	Proliferation	1.0	[15]
T24	Bladder	Proliferation	3.5	[15]
J82	Bladder	Proliferation	6.0	[15]

| RT4 | Bladder | Proliferation | 10.0 |[15] |

#### **In Vivo Studies**

In animal models, **Belinostat** demonstrated significant tumor growth delay and inhibition. Studies using xenografts of human tumors in immunodeficient mice showed dose-dependent antitumor effects with good tolerability.

Table 2: In Vivo Efficacy of **Belinostat** in Xenograft Models



Xenograft Model	Cancer Type	Dose & Administration	Outcome	Reference(s)
A2780	Ovarian	10 mg/kg, i.p.	Significant tumor growth delay	[9]
A2780/cp70	Cisplatin- resistant Ovarian	10 mg/kg, i.p.	Significant tumor growth delay	[9]
A2780	Ovarian	100 mg/kg	47% Tumor Growth Inhibition (TGI)	[9]
A2780	Ovarian	100 mg/kg Belinostat + 40 mg/kg Carboplatin	Delayed tumor growth from 18.6 to 22.5 days	[9]

| BHP2-7 | Thyroid | 100 mg/kg, i.p., 5 days/week for 3 weeks | Reduced tumor volume |[16] |

# **Experimental Protocols**

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

- Preparation: Cell extracts containing HDAC enzymes are prepared by lysing cells (e.g., HeLa) through freeze-thaw cycles in a lysis buffer (e.g., 60 mM Tris pH 7.4, 30% glycerol, 450 mM NaCl).[9]
- Reaction: The reaction is typically carried out in a 150 μL volume containing the cell extract, buffer, and Belinostat at various concentrations.[9]
- Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [3H]acetylated histone H4 peptide.[9]
- Incubation: Samples are incubated at 37°C for a defined period (e.g., 45 minutes).[9]
- Stopping the Reaction: The reaction is stopped by adding an acid solution (e.g., HCl and acetic acid).[9]

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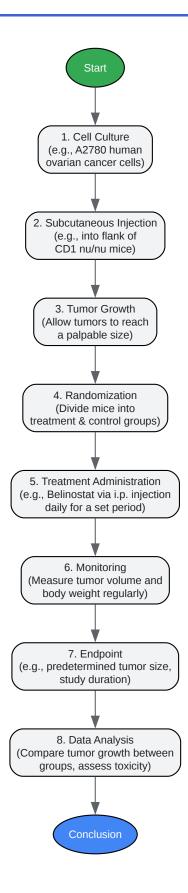


Extraction and Measurement: The released [3H]acetate is extracted with ethyl acetate, and
radioactivity is measured using a scintillation counter. The IC50 is calculated as the
concentration of Belinostat required to inhibit 50% of the HDAC activity.[9]

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

- Seeding: Cancer cells are seeded in flasks (e.g., 8 x 10<sup>4</sup> cells/25 cm<sup>2</sup>) and allowed to attach and grow for 48 hours.[9]
- Treatment: Cells are exposed to Belinostat at various concentrations (e.g., 0.016 to 10 μM) for 24 hours.[9]
- Plating: After treatment, cells are harvested, counted, and re-plated at a low density (e.g., 500-2000 cells/dish) in Petri dishes.[9][17]
- Incubation: The dishes are incubated for 10-15 days at 37°C to allow for colony formation.[9]
- Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing ≥50 cells are counted.[9][17]
- Analysis: The IC50 is determined as the drug concentration that reduces the number of colonies by 50% compared to untreated controls.[9]





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Caption: A typical workflow for a xenograft study.



# **Clinical Development**

The clinical development of **Belinostat** focused on hematological malignancies and solid tumors, ultimately leading to its approval for PTCL.[3][18]

#### The Pivotal BELIEF Study (CLN-19)

The approval of **Belinostat** was based on the results of the pivotal Phase II BELIEF study, a multicenter, open-label, single-arm trial in patients with relapsed or refractory PTCL.[19][20]

- Study Design: Patients received Belinostat at a dose of 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[19] Treatment continued until disease progression or unacceptable toxicity.[19]
- Patient Population: The study enrolled 129 patients with a median of two prior systemic therapies.[19] The efficacy analysis was based on 120 patients with a centrally confirmed PTCL diagnosis.[21]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee.[19]

#### **Efficacy and Safety Results**

**Belinostat** monotherapy demonstrated durable responses with a manageable safety profile in a heavily pretreated patient population.[19]

Table 3: Efficacy Results from the BELIEF Study in PTCL (N=120)



Efficacy Endpoint	Result	95% Confidence Interval	Reference(s)
Overall Response Rate (ORR)	25.8%	18.3% - 34.6%	[19][21]
Complete Response (CR)	10.8%	5.9% - 17.8%	[19][21]
Partial Response (PR)	15.0%	9.1% - 22.7%	[19][21]
Median Duration of Response (DoR)	13.6 months	4.5 - 29.4 months	[19]
Median Time to Response	5.6 weeks	4.3 - 50.4 weeks (range)	[19]
Median Progression- Free Survival (PFS)	1.6 months	-	[19]

| Median Overall Survival (OS) | 7.9 months | - |[19] |

Responses were observed across major PTCL subtypes.[19] Notably, in patients with the angioimmunoblastic T-cell lymphoma (AITL) subtype, the ORR was 45.5%.[20]

Safety and Tolerability: **Belinostat** was generally well-tolerated. The most common adverse reactions (>25%) were nausea, fatigue, pyrexia, anemia, and vomiting.[21]

Table 4: Common Grade 3/4 Adverse Events in the BELIEF Study

Adverse Event	Incidence (%)	Reference(s)
Anemia	10.8%	[19]
Thrombocytopenia	7.0%	[19]
Dyspnea	6.2%	[19]

| Neutropenia | 6.2% |[19] |



## **Regulatory Approval**

Based on the results of the BELIEF trial, the U.S. Food and Drug Administration (FDA) granted accelerated approval to **Belinostat** on July 3, 2014, for the treatment of patients with relapsed or refractory PTCL.[21][22]

#### **Pharmacokinetics and Metabolism**

The pharmacokinetic (PK) profile of **Belinostat** has been characterized in several clinical studies.

- Metabolism: Belinostat is extensively metabolized, primarily in the liver.[23][24] The major metabolic pathway is glucuronidation, predominantly mediated by the enzyme UGT1A1.[24] [25] Other minor pathways involve CYP2A6, CYP2C9, and CYP3A4.[24] Due to its primary metabolism by UGT1A1, co-administration with strong inhibitors of this enzyme is expected to increase Belinostat exposure.[24]
- Elimination: Metabolism is the primary route of elimination.[23] Approximately 40% of a dose is excreted renally, mainly as metabolites, with less than 2% recovered as the unchanged drug in urine.[3][24] The mean total recovery of a radiolabeled dose was ~95%, with the majority excreted in urine.[23]

Table 5: Pharmacokinetic Parameters of Intravenous Belinostat

Parameter	Mean Value	Reference(s)
Elimination Half-Life (t½)	1.1 hours	[3][24]
Plasma Clearance	1240 mL/min	[3][24]
Volume of Distribution (Vd)	409 ± 76.7 L	[3]

| Protein Binding | 92.9% - 95.8% |[3][24] |

Studies have also explored an oral formulation of **Belinostat**, which could allow for more prolonged exposure to the drug.[26]

## **Conclusion**



Belinostat represents a successful outcome of rational drug design, targeting the epigenetic machinery of cancer cells. Its discovery and development journey from a novel chemical entity to an FDA-approved therapy provides a valuable case study for drug development professionals. As a pan-HDAC inhibitor, it exerts its antitumor effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis. The pivotal BELIEF study established its clinical utility in patients with relapsed or refractory PTCL, offering a durable response with a manageable safety profile. Ongoing research continues to explore its potential in other malignancies and in combination with other anticancer agents.

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